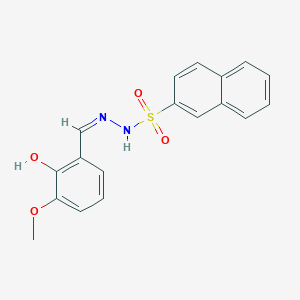![molecular formula C22H24N2O4S B6037432 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B6037432.png)
4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide, also known as MPP, is a compound that has been extensively studied for its potential therapeutic applications. MPP is a sulfonamide derivative that belongs to the class of piperidine compounds. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide exerts its biological effects through the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a crucial role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide has also been shown to have an effect on the immune system, modulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide also possesses a well-defined mechanism of action, making it a useful tool for studying the role of CA IX in cancer biology. However, 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide also has some limitations. It has a relatively low potency compared to other CA IX inhibitors, and its effects may be limited to specific types of cancer cells.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide. One potential area of research is the development of more potent CA IX inhibitors based on the structure of 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide. Another area of research is the investigation of the potential use of 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, the role of 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide in modulating the immune response to cancer cells is an area of research that warrants further investigation.
Métodos De Síntesis
The synthesis of 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide involves a multi-step process that begins with the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-methoxy-N-piperidinylbenzenesulfonamide. This intermediate compound is then reacted with propargyl bromide to introduce the propynyl group. The final step involves the addition of 3-phenylpropynoic acid to the piperidine nitrogen to form 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity by inhibiting the growth of cancer cells. 4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
4-methoxy-N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-28-20-10-12-21(13-11-20)29(26,27)23-16-19-8-5-15-24(17-19)22(25)14-9-18-6-3-2-4-7-18/h2-4,6-7,10-13,19,23H,5,8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVJPEXIAXFRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6037349.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6037363.png)

![N-(3-fluoro-4-methylbenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6037368.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6037376.png)
![N-{1-[1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B6037378.png)
![1-[(3-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6037395.png)

![2-[(4-chlorophenyl)thio]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6037415.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6037420.png)
![2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B6037426.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6037436.png)
